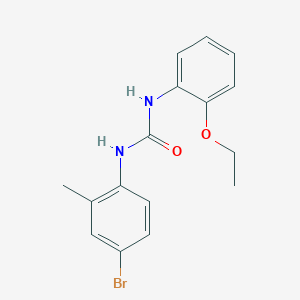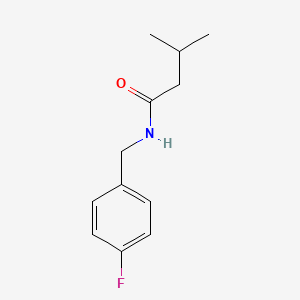![molecular formula C12H7ClF3N3OS B5835621 3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)
3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CTAT and belongs to the class of thiadiazole derivatives. CTAT has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been investigated in detail.
作用机制
The mechanism of action of CTAT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. CTAT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CTAT has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways in the body. The inhibition of these enzymes and pathways is believed to contribute to the anti-inflammatory and anti-tumor activity of CTAT.
Biochemical and Physiological Effects:
CTAT has been shown to have significant biochemical and physiological effects in preclinical studies. CTAT has been shown to have potent anti-inflammatory and anti-tumor activity, making it a promising candidate for the development of new drugs. CTAT has also been shown to have significant antioxidant activity, which may contribute to its therapeutic potential. In addition, CTAT has been shown to have a low toxicity profile, making it a safe candidate for further development.
实验室实验的优点和局限性
One of the main advantages of CTAT for lab experiments is its relatively simple synthesis method. CTAT can be synthesized in a laboratory setting using readily available reagents and equipment. In addition, CTAT has been shown to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one of the main limitations of CTAT is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of CTAT. One area of research is the development of CTAT as a potential drug candidate for the treatment of various diseases. Further preclinical studies are needed to investigate the potential therapeutic applications of CTAT. Another area of research is the development of CTAT as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to optimize the conditions for the use of CTAT as a fluorescent probe. Overall, the study of CTAT has significant potential for the development of new drugs and diagnostic tools in various fields.
合成方法
The synthesis of CTAT involves the reaction of 4-chloroaniline with thiocarbohydrazide to form 4-chlorophenylthiocarbohydrazide. This intermediate is then reacted with trifluoroacetic anhydride to form 3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. The reaction mechanism involves the formation of a thiadiazole ring by the reaction of the thiocarbohydrazide with the trifluoroacetic anhydride, followed by the addition of the 4-chloroaniline to form the final product. The synthesis of CTAT is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
CTAT has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of CTAT is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. CTAT has been shown to have significant anti-inflammatory and anti-tumor activity in preclinical studies, making it a promising candidate for the development of new drugs. CTAT has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3OS/c13-8-4-1-7(2-5-8)3-6-9(20)17-11-19-18-10(21-11)12(14,15)16/h1-6H,(H,17,19,20)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMQDVLZOPPEOX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
![7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline](/img/structure/B5835587.png)
![3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5835593.png)

![N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5835603.png)
![N,N-diethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5835609.png)


